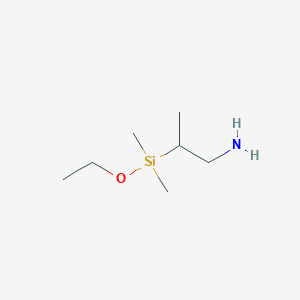

1-Amino-2-(dimethylethoxysilyl)propane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[ethoxy(dimethyl)silyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-5-9-10(3,4)7(2)6-8/h7H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWNNBNKSBJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for 1 Amino 2 Dimethylethoxysilyl Propane and Its Derivatives

Established Synthetic Pathways to 1-Amino-2-(dimethylethoxysilyl)propane

The synthesis of organosilicon compounds such as 1-Amino-2-(dimethylethoxysilyl)propane relies on well-documented reaction classes that allow for the precise construction of its carbon-silicon and carbon-nitrogen bonds.

Precursor-Based Synthesis Approaches

The most logical and established precursor-based route to 1-Amino-2-(dimethylethoxysilyl)propane involves the hydrosilylation of an unsaturated amine. This reaction creates the crucial silicon-carbon bond at the second carbon of the propane (B168953) chain.

Hydrosilylation of Allylamine: The primary precursor pathway is the addition of dimethylethoxysilane (B79849) to allylamine. This reaction, in the presence of a suitable catalyst, can yield two different isomers. The formation of the target compound, 1-Amino-2-(dimethylethoxysilyl)propane, is the result of a Markovnikov addition. In contrast, an anti-Markovnikov addition would yield the linear isomer, 3-aminopropyldimethylethoxysilane.

The regioselectivity of the hydrosilylation is highly dependent on the catalyst employed. While platinum-based catalysts are common, achieving high selectivity for the branched, α-aminosilane product can be challenging. Recent advancements in catalysis have focused on developing systems that provide high enantioselectivity and regioselectivity for the synthesis of chiral α-aminosilanes from vinylsilanes, a closely related reaction class. nih.gov For instance, copper-catalyzed hydroamination of vinylsilanes has been shown to produce α-aminosilanes with high regioselectivity. nih.gov This methodology, applied to vinylsilane substrates, offers a robust pathway to a variety of chiral α-aminosilanes. nih.gov

Direct Synthesis Methodologies

Direct synthesis in the context of aminosilanes typically refers to the formation of the silicon-nitrogen (Si-N) bond, rather than the carbon-silicon skeleton of the target molecule. These methods are fundamental to the broader field of aminosilane (B1250345) production.

Aminolysis of Halosilanes: The most traditional and widely practiced industrial method for creating Si-N bonds is the reaction of a chlorosilane with an amine. rsc.orgresearchgate.net This process, known as aminolysis, is effective but suffers from being atom-inefficient, as it generates a stoichiometric equivalent of ammonium (B1175870) salt waste for each Si-N bond formed. rsc.orgrsc.org

Catalytic Dehydrocoupling: A more direct and sustainable alternative is the catalytic dehydrocoupling of silanes and amines. rsc.orgrsc.org This method forms the Si-N bond directly, with the only byproduct being hydrogen gas (H₂). rsc.org This approach avoids the use of corrosive chlorosilanes and the production of salt waste. acs.orgelsevierpure.com Various catalysts based on elements across the periodic table have been developed to improve the efficiency and selectivity of this transformation. rsc.orgrsc.org

Table 1: Comparison of Major Si-N Bond Formation Methodologies

| Feature | Aminolysis of Halosilanes | Catalytic Dehydrocoupling |

|---|---|---|

| Reactants | Chlorosilane, Amine | Hydrosilane, Amine |

| Byproduct | Ammonium Salt (e.g., NH₄Cl) rsc.orgrsc.org | Hydrogen Gas (H₂) rsc.org |

| Atom Economy | Low | High |

| Sustainability | Generates corrosive and salt waste. elsevierpure.com | Considered a green chemistry approach. acs.org |

| Catalyst | Often not required, but a base is used. | Required (e.g., Mn, Ru, Mg based). rsc.orgacs.org |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of aminosilanes has been a key area for the application of green chemistry principles, moving away from traditional, less efficient methods.

A significant advancement is the use of earth-abundant metal catalysts for dehydrocoupling reactions. For example, manganese-based catalysts have been successfully used for the dehydrocoupling of amines and silane (B1218182) gas (SiH₄) at ambient temperature. acs.orgelsevierpure.comfao.org This halogen-free method allows for the synthesis of commercial aminosilane precursors without the drawbacks of chlorosilane-based chemistry. acs.org The mechanism involves the formation of a metal-amide intermediate, which then reacts with the silane to regenerate the catalyst and form the Si-N bond. acs.orgfao.org

Another aspect of green chemistry is the use of less hazardous solvents. While many silane depositions and functionalizations have traditionally used solvents like toluene (B28343), recent studies have explored the use of more sustainable alternatives. researchgate.net For instance, ethanol (B145695) has been successfully used as a solvent for the deposition of aminopropylsilane (B1237648) layers, offering a greener and easier-to-implement protocol. researchgate.net

Table 2: Application of Green Chemistry Principles in Aminosilane Synthesis

| Green Chemistry Principle | Application in Aminosilane Synthesis | Research Finding |

|---|---|---|

| Waste Prevention | Avoiding salt byproducts from halosilane reactions. | Catalytic dehydrocoupling produces only H₂ as a byproduct, eliminating ammonium salt waste. rsc.orgrsc.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Dehydrocoupling has a higher atom economy than aminolysis of chlorosilanes. rsc.org |

| Use of Catalysis | Replacing stoichiometric reagents with efficient catalysts. | Manganese-based catalysts enable efficient Si-N bond formation at ambient temperatures. acs.orgelsevierpure.comacs.org |

| Safer Solvents | Replacing hazardous solvents like toluene with benign alternatives. | Ethanol has been demonstrated as a viable solvent for solution-phase aminosilane deposition. researchgate.net |

Derivatization and Functionalization of 1-Amino-2-(dimethylethoxysilyl)propane

Once synthesized, 1-Amino-2-(dimethylethoxysilyl)propane possesses two primary reactive sites: the primary amino group and the ethoxysilyl group. These sites allow for a wide range of subsequent modifications.

Modification of the Amino Moiety

The primary amino group (-NH₂) is a versatile functional handle that can undergo numerous chemical transformations. The goal of such derivatization is often to alter the molecule's reactivity or to link it to other substrates.

Silylation: A common technique for protecting the amino group or modifying its properties is silylation. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can react with the active hydrogens on the amine to form stable silyl-amine derivatives. sigmaaldrich.com This is a widely used method in the analysis of amino acids, rendering them more volatile for gas chromatography. sigmaaldrich.com

Acylation and Alkylation: Standard organic reactions such as acylation (reaction with acyl chlorides or anhydrides) and alkylation (reaction with alkyl halides) can be used to convert the primary amine into secondary or tertiary amines, amides, or other functional groups, tailoring the molecule for specific applications.

Table 3: Examples of Amino Moiety Functionalization

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Silylation | Silylating agents (e.g., MTBSTFA) | Silylamine (-NHSiR₃) |

| Acylation | Acyl Halides, Anhydrides | Amide (-NHCOR) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Reaction with Isocyanates | Isocyanates (R-NCO) | Urea (B33335) (-NH-CO-NHR) |

Modification of the Siloxane Core and Ethoxysilyl Group

The dimethylethoxysilyl group is the key to the compound's ability to bond with inorganic surfaces or to form polysiloxane networks.

Hydrolysis and Condensation: The ethoxy group (-OC₂H₅) is hydrolyzable. In the presence of water, it undergoes hydrolysis to form a silanol (B1196071) group (-Si-OH) and ethanol. shinetsusilicone-global.com These silanol intermediates are highly reactive and can condense with other silanols or with hydroxyl groups on a substrate (like silica (B1680970) or metal oxides) to form stable siloxane bridges (Si-O-Si or Si-O-Metal). The reactivity of the ethoxy group is generally lower than that of a methoxy (B1213986) group, which can be an advantage in controlling the reaction rate. shinetsusilicone-global.com The amino group within the same molecule can catalyze this hydrolysis and condensation process. researchgate.net

Substitution of Ethoxy Groups: The ethoxy group can also be replaced by other functionalities through nucleophilic substitution at the silicon atom. For example, it has been shown that the ethoxyl groups on bis-[3-(triethoxysilyl)propyl] tetrasulfide (TESPT) can be substituted by polyisoprenyl carbanions. nih.gov This type of reaction allows for the introduction of a wide variety of organic functionalities directly onto the silicon atom, significantly altering the properties of the original silane.

Table 4: Common Reactions of the Ethoxysilyl Group

| Reaction | Description | Products |

|---|---|---|

| Hydrolysis | Reaction with water, often catalyzed by acid or base. | Silanol (-Si-OH) and Ethanol shinetsusilicone-global.com |

| Condensation | Reaction between two silanol groups or a silanol and a surface hydroxyl. | Siloxane bond (Si-O-Si or Si-O-Substrate) |

| Nucleophilic Substitution | Displacement of the ethoxy group by a nucleophile (e.g., carbanion). | Modified silane with a new Si-C bond. nih.gov |

Synthesis of Advanced Organosilane Oligomers and Polymers Incorporating the Compound

The synthesis of advanced organosilane oligomers and polymers from 1-Amino-2-(dimethylethoxysilyl)propane is a critical area of research, driving the development of novel materials with tailored properties. The inherent reactivity of its amino and dimethylethoxysilyl functionalities allows for its incorporation into a variety of polymeric structures through several synthetic methodologies. These methods primarily leverage the hydrolysis and condensation of the ethoxysilyl group and the reactivity of the primary amine.

A principal strategy for forming oligomers and polymers from 1-Amino-2-(dimethylethoxysilyl)propane is through sol-gel processing . This process involves the hydrolysis of the ethoxy groups in the presence of water, leading to the formation of reactive silanol (Si-OH) intermediates. These silanols can then undergo condensation reactions with other silanol groups or unreacted ethoxy groups, resulting in the formation of siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting oligomers and polymers. The primary amino group on the propane chain can act as a catalytic site for these reactions or can be used for further functionalization of the final polymer.

Another significant approach is dehydrocoupling catalysis , a method that forms silicon-nitrogen (Si-N) bonds directly through the reaction of amines and silanes, releasing hydrogen gas as a byproduct. rsc.org This sustainable approach avoids the use of corrosive chlorosilanes and the generation of ammonium salt waste, which are common in traditional aminosilane synthesis. rsc.org While direct catalytic dehydrocoupling of 1-Amino-2-(dimethylethoxysilyl)propane to form polysilazanes has not been extensively detailed in publicly available literature, the general principles of this methodology suggest its potential applicability. Catalysts based on various metals have been shown to be effective for the dehydrocoupling of a range of amines and silanes, offering a pathway to novel oligomeric and polymeric materials. rsc.org

Furthermore, the amino group of 1-Amino-2-(dimethylethoxysilyl)propane can be utilized in polycondensation and polyaddition reactions with suitable comonomers. For instance, it can react with dicarboxylic acids, diisocyanates, or diepoxides to form polyamides, polyureas, and polyepoxies, respectively. In these polymers, the organosilane moiety is incorporated as a pendant group, imparting properties such as improved thermal stability, hydrophobicity, and adhesion to inorganic substrates.

The synthesis of (hyper)branched oligomers from aminosilanes has also been explored. For example, hydroxyl-terminated trialkoxysilanes, which can be synthesized from the reaction of aminosilanes with cyclic carbonates, can undergo homo-condensation to form branched oligomers. nih.govnih.gov This approach, when applied to derivatives of 1-Amino-2-(dimethylethoxysilyl)propane, could lead to the formation of complex, three-dimensional polymeric architectures. The reaction conditions, such as temperature and the use of catalysts, can be tuned to control the extent of oligomerization and the degree of branching. nih.gov

Detailed research findings on the synthesis of oligomers from a structurally related aminosilane, 3-aminopropyl triethoxysilane (B36694) (APTES), provide insight into the potential methodologies applicable to 1-Amino-2-(dimethylethoxysilyl)propane. The following interactive table summarizes key findings from a study on the synthesis of (hyper)branched monohydroxyl alkoxysilane oligomers.

Interactive Data Table: Synthesis of (Hyper)Branched Oligomers from APTES-derived Monomer

The following data is based on research conducted with 3-aminopropyl triethoxysilane (APTES), a compound structurally analogous to 1-Amino-2-(dimethylethoxysilyl)propane, and is presented to illustrate potential synthetic outcomes.

| Entry | Catalyst | Temperature (°C) | Time (h) | Pressure | Monomer Conversion (%) | Resulting Structure | Reference |

| T1 | None | 25 | 24 | Atmospheric | >95 | Primarily Monomeric Product | nih.gov |

| C9 | Ti-based | 120 | 4 | Vacuum | High | Branched Oligomers | nih.govnih.gov |

This table demonstrates how reaction parameters can be manipulated to favor either the monomeric product or the formation of higher molecular weight oligomers. At room temperature and without a catalyst, the reaction yields predominantly the initial monomeric product. nih.gov In contrast, elevated temperatures and the use of a titanium-based catalyst, particularly under vacuum to remove condensation byproducts, promote the formation of branched oligomers. nih.govnih.gov These findings suggest that similar control over the polymerization of 1-Amino-2-(dimethylethoxysilyl)propane could be achieved through careful selection of reaction conditions.

Elucidation of Reaction Mechanisms Involving 1 Amino 2 Dimethylethoxysilyl Propane

Hydrolysis and Condensation Kinetics of the Dimethylethoxysilyl Group

The silicon-alkoxy bond in the dimethylethoxysilyl group is susceptible to hydrolysis, a reaction that initiates the formation of siloxane networks. This process involves the cleavage of the Si-O-C bond by water, leading to the formation of a reactive silanol (B1196071) (Si-OH) intermediate and the release of ethanol (B145695). The subsequent condensation of these silanol groups results in the formation of stable siloxane (Si-O-Si) bonds.

Catalysis and Environmental Influences on Silanol Formation and Condensation

The hydrolysis of aminosilanes can be catalyzed by both acids and bases. unm.edu Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The presence of the amino group in 1-Amino-2-(dimethylethoxysilyl)propane can itself influence the local pH and potentially auto-catalyze the hydrolysis process.

The solvent system also plays a crucial role. For instance, in a study on 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS), the silanols formed during hydrolysis in pure water were found to be more stable than those produced in an ethanol/water mixture. bohrium.com In the alcoholic solvent, the silanols were more prone to self-condensation. bohrium.com The pH of the reaction medium is a predominant factor in determining the reactivity of the silanol groups, especially in the initial stages of the reaction. bohrium.com

Steric factors also affect the rate of hydrolysis. An increase in the size and number of alkyl substituents on the silicon atom can hinder the approach of the nucleophile, thereby slowing down the hydrolysis rate. unm.edu The dimethylethoxysilyl group in 1-Amino-2-(dimethylethoxysilyl)propane, with two methyl groups and one ethoxy group, will have its own characteristic hydrolysis and condensation kinetics based on these electronic and steric influences.

A study on the hydrolysis and condensation of γ-glycidoxypropyltrimethoxysilane (γ-GPS) under aqueous conditions at pH 5.4 and 26°C revealed that hydrolysis is significantly faster than condensation. researchgate.net A pseudo-first-order rate constant for the initial hydrolysis step was determined to be 0.026 min⁻¹. researchgate.net Temperature also has a dramatic effect, with increases from 26°C to 70°C significantly accelerating hydrolysis, condensation, and other potential side reactions. researchgate.net

Table 1: Factors Influencing Hydrolysis and Condensation of Aminosilanes

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Reference |

| pH | Catalyzed by both acid and base | Dependent on pH; generally faster in the neutral to slightly basic range | unm.edubohrium.com |

| Catalysts | Acids (e.g., HCl) and bases (e.g., NH₃, amines) increase the rate | Can be catalyzed by acids, bases, and organometallics | unm.edu |

| Solvent | Polarity and water concentration are key; alcoholic solvents can affect silanol stability | Influenced by solvent polarity and ability to solvate reactants and intermediates | bohrium.com |

| Temperature | Rate increases with temperature | Rate increases with temperature | researchgate.net |

| Steric Hindrance | Increased steric bulk on the silicon atom decreases the rate | Can influence the rate and structure of the resulting network | unm.edu |

This table is a generalized summary based on studies of various aminosilanes.

Formation of Siloxane Networks and Polyorganosiloxanes

The silanol groups generated from the hydrolysis of 1-Amino-2-(dimethylethoxysilyl)propane are highly reactive and readily undergo condensation reactions. This process can occur through two primary pathways: water-producing condensation (reaction between two silanol groups) or alcohol-producing condensation (reaction between a silanol group and an unhydrolyzed ethoxy group). The relative rates of these condensation reactions are influenced by the reaction conditions.

The continued condensation of silanol and alkoxysilyl groups leads to the formation of a three-dimensional cross-linked network of siloxane bonds (Si-O-Si). The presence of two methyl groups on the silicon atom of 1-Amino-2-(dimethylethoxysilyl)propane means that each silicon atom can form a maximum of two siloxane bridges, leading to the formation of linear or cyclic polyorganosiloxanes rather than a highly cross-linked network that would result from a trialkoxysilane. The amino group remains as a pendant functional group on this siloxane backbone. The structure and properties of the resulting polysiloxane are dependent on the hydrolysis and condensation conditions. For instance, under conditions that favor a high rate of hydrolysis and a lower rate of condensation, a more ordered polymer structure may be obtained. Conversely, rapid condensation can lead to the formation of more complex, branched structures.

The formation of these siloxane networks is fundamental to the use of 1-Amino-2-(dimethylethoxysilyl)propane as a coupling agent and adhesion promoter, as the siloxane portion can form strong bonds with inorganic substrates.

Reactivity of the Primary Amino Group in Organic Transformations

The primary amino group (-NH₂) in 1-Amino-2-(dimethylethoxysilyl)propane is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. researchgate.net This nucleophilicity allows it to participate in a wide array of organic reactions, enabling the covalent bonding of the silane (B1218182) molecule to organic polymers and surfaces.

Nucleophilic Addition and Substitution Reactions

Primary amines are well-known to undergo nucleophilic addition reactions with a variety of electrophilic functional groups. For example, they can react with aldehydes and ketones to form imines through a nucleophilic addition followed by dehydration. google.com This reaction is often reversible and can be used to temporarily protect the amino group or to form new C-N bonds.

Amines also readily participate in nucleophilic substitution reactions. They can react with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making it a less controlled method for synthesis. researchgate.net A more controlled reaction occurs with acyl chlorides and acid anhydrides, where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form stable amide linkages. researchgate.net

Reactions with Isocyanates and Michael Acceptors in Polymer Systems

The reaction of the primary amino group with isocyanates (-N=C=O) is a particularly important transformation in polymer chemistry, as it forms the basis of polyurethane and polyurea synthesis. The nucleophilic amine attacks the electrophilic carbon atom of the isocyanate group, resulting in the formation of a stable urea (B33335) linkage. This reaction is typically fast and proceeds readily at ambient temperatures. In the context of 1-Amino-2-(dimethylethoxysilyl)propane, this reaction allows for the incorporation of the silane into polyurethane or polyurea networks, where it can act as an adhesion promoter or a cross-linking agent. shinetsusilicone-global.comsinosil.com The silane can be introduced as a resin modifier by reacting with isocyanate groups within the polymer backbone. shinetsusilicone-global.com

Another significant reaction involving the primary amino group is the aza-Michael addition, which is a conjugate addition reaction to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. nih.gov In this reaction, the amine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl compound. The aza-Michael addition is an efficient method for forming C-N bonds under mild conditions and is often used in the post-polymerization modification of polymers. nih.gov By reacting 1-Amino-2-(dimethylethoxysilyl)propane with polymers containing Michael acceptor groups, the silane can be grafted onto the polymer chains, imparting new properties such as improved adhesion to inorganic substrates.

Table 2: Reactivity of the Primary Amino Group of 1-Amino-2-(dimethylethoxysilyl)propane

| Reactant Type | Functional Group | Resulting Linkage | Application in Polymer Systems | Reference |

| Isocyanate | -N=C=O | Urea (-NH-CO-NH-) | Formation of polyureas, modification of polyurethanes, adhesion promotion | shinetsusilicone-global.comresearchgate.net |

| Michael Acceptor | C=C-C=O | β-amino carbonyl | Grafting onto polymers, surface modification | nih.gov |

| Acyl Halide/Anhydride | -CO-Cl / -CO-O-CO- | Amide (-NH-CO-) | Polymer modification, synthesis of functionalized materials | researchgate.net |

| Aldehyde/Ketone | -CHO / >C=O | Imine (>C=N-) | Intermediate formation, dynamic covalent chemistry | google.com |

This table provides a summary of the key reactions of the primary amino group and their relevance in polymer science.

Amine-Silane Coupling Reactions

The dual functionality of 1-Amino-2-(dimethylethoxysilyl)propane makes it an effective coupling agent, bridging the interface between inorganic materials (like glass, metals, and silica) and organic polymers. sinosil.com The mechanism of this coupling action involves two distinct sets of reactions.

First, the dimethylethoxysilyl group undergoes hydrolysis and condensation, as described in section 3.1, to form siloxane bonds with hydroxyl groups present on the surface of the inorganic substrate. This creates a durable, covalent link between the silane and the inorganic material.

Second, the primary amino group, which is oriented away from the substrate surface, is available to react with the organic polymer matrix. This reaction can occur through any of the mechanisms described in section 3.2, such as reaction with isocyanates in a polyurethane system or addition to an epoxy resin. This covalent bonding between the silane and the polymer ensures strong adhesion at the organic-inorganic interface, leading to improved mechanical properties and durability of the composite material. Aminosilanes are widely used as adhesion promoters in various resin systems, including epoxies, polyurethanes, and acrylics. sinosil.com

Grafting and Surface Functionalization Mechanisms

Grafting and surface functionalization are processes where the properties of a material's surface are modified by attaching chemical species. 1-Amino-2-(dimethylethoxysilyl)propane is, in principle, well-suited for this purpose due to its dual functionality.

The covalent attachment of aminosilanes to inorganic substrates such as silica (B1680970) (SiO2) and various metal oxides (e.g., Al2O3, TiO2, Fe2O3) is a well-established method for surface modification. This process generally proceeds through a two-step mechanism:

Hydrolysis: The ethoxy group on the silicon atom undergoes hydrolysis in the presence of water to form a reactive silanol group (-Si-OH). This reaction is often catalyzed by acids or bases. The presence of moisture on the substrate surface or in the surrounding environment is typically sufficient to initiate this step.

Si(CH3)2(OCH2CH3)R' + H2O ⇌ Si(CH3)2(OH)R' + CH3CH2OH (where R' = -CH2CH(NH2)CH3)

Condensation: The newly formed silanol group then condenses with the hydroxyl groups (-OH) present on the surface of the inorganic substrate. This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively grafting the aminosilane (B1250345) to the surface. A molecule of water is eliminated during this step.

Si(CH3)2(OH)R' + HO-Substrate ⇌ R'Si(CH3)2-O-Substrate + H2O

| Reaction Step | Reactants | Products | Conditions |

| Hydrolysis | 1-Amino-2-(dimethylethoxysilyl)propane, Water | 1-Amino-2-(dimethylhydroxysilyl)propane, Ethanol | Presence of moisture |

| Condensation | 1-Amino-2-(dimethylhydroxysilyl)propane, Substrate-OH | Grafted Substrate, Water | Elevated temperature (optional) |

Grafting 1-Amino-2-(dimethylethoxysilyl)propane onto chemically inert polymeric matrices like polyolefins (e.g., polyethylene (B3416737), polypropylene) and polytetrafluoroethylene (PTFE) presents a greater challenge due to the lack of reactive functional groups on these polymer surfaces. Direct grafting is generally not feasible. Therefore, surface activation or pre-treatment of the polymer is a necessary preliminary step.

Common methods for surface activation include:

Plasma Treatment: Exposing the polymer surface to a plasma (e.g., oxygen, ammonia, or argon plasma) can introduce reactive functional groups such as hydroxyls, carboxyls, or amines.

Corona Discharge: This method uses an electrical discharge to increase the surface energy of the polymer and introduce polar functional groups.

Gamma Radiation or UV Irradiation: High-energy radiation can create free radicals on the polymer backbone, which can then react with the aminosilane.

Once the polymer surface is activated with suitable reactive sites (e.g., -OH), the grafting of 1-Amino-2-(dimethylethoxysilyl)propane can proceed via the hydrolysis and condensation mechanism described in section 3.3.1. Alternatively, if amino groups are introduced onto the surface, other chemical pathways would be required. For surfaces with induced free radicals, the propane (B168953) chain of the silane could potentially react, though this is less controlled. The primary amino group of the silane provides a reactive handle for further chemical modifications of the polymer surface.

| Polymer | Pre-treatment Method | Reactive Sites Formed | Grafting Mechanism |

| Polyolefins | Plasma Treatment, Corona Discharge | -OH, -COOH | Hydrolysis and condensation of the silane |

| PTFE | Plasma Treatment, Irradiation | -OH, Free Radicals | Hydrolysis and condensation, Radical coupling |

Role as a Crosslinking Agent in Polymeric Systems

Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. This modification generally improves the mechanical properties, thermal stability, and chemical resistance of the polymer.

In elastomers and thermoplastics that have been pre-grafted with a vinyl-functional silane, an aminosilane like 1-Amino-2-(dimethylethoxysilyl)propane could potentially participate in the crosslinking process, although vinylsilanes are more commonly used for the initial grafting step. A more direct application involves blending the aminosilane with a polymer that has functional groups capable of reacting with the amino group, followed by moisture-curing.

The primary mechanism for silane crosslinking, however, relies on the hydrolysis of the alkoxy groups. This process, known as moisture curing, typically involves two steps:

Hydrolysis: In the presence of water, the ethoxy groups of the silane molecules hydrolyze to form silanol groups. This can be catalyzed by a tin compound or other catalysts.

Condensation: The silanol groups then condense with each other to form stable siloxane bridges (Si-O-Si) between the polymer chains, resulting in a crosslinked network.

The flexibility of the resulting siloxane bond can impart improved elasticity to the crosslinked polymer compared to the more rigid carbon-carbon crosslinks.

| Crosslinking Step | Description | Key Feature |

| Hydrolysis | The dimethylethoxysilyl group reacts with water to form a dimethylhydroxysilyl group. | Initiated by moisture. |

| Condensation | Two dimethylhydroxysilyl groups react to form a siloxane (Si-O-Si) bridge. | Forms a flexible crosslink. |

In polyurea systems, the formation of the polymer backbone occurs through the rapid reaction of an isocyanate component and an amine component. The primary amino group of 1-Amino-2-(dimethylethoxysilyl)propane can actively participate in this reaction.

The mechanism involves the nucleophilic attack of the nitrogen atom of the primary amino group on the electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction is typically very fast and results in the formation of a urea linkage (-NH-CO-NH-).

R-N=C=O + H2N-R' → R-NH-CO-NH-R' (where R' is the 2-(dimethylethoxysilyl)propane group)

When 1-Amino-2-(dimethylethoxysilyl)propane is introduced into a polyurea formulation, it can act as a chain extender or modifier. Following the formation of the urea linkage, the silyl (B83357) moiety can then undergo hydrolysis and condensation reactions, as described previously. This secondary reaction can lead to the formation of an inorganic siloxane network within the organic polyurea matrix, creating a hybrid organic-inorganic material with potentially enhanced properties such as adhesion and thermal stability. This dual reactivity allows the compound to first integrate into the polymer backbone and then to promote crosslinking through a separate mechanism.

Computational and Theoretical Investigations of 1 Amino 2 Dimethylethoxysilyl Propane

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic structure.

Conformational Analysis and Energetics

A molecule like 1-Amino-2-(dimethylethoxysilyl)propane can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This information is crucial as the molecular shape can significantly influence its reactivity and interactions with other molecules.

Hypothetical Research Findings: A systematic conformational search would likely reveal several low-energy structures. The relative energies of these conformers would be determined by a balance of steric hindrance between the bulky dimethylethoxysilyl group and the propyl chain, as well as potential intramolecular hydrogen bonding between the amino group and the oxygen atom of the ethoxy group.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and shape of these orbitals can predict where a molecule is likely to act as a nucleophile or an electrophile.

Expected Insights: For 1-Amino-2-(dimethylethoxysilyl)propane, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO would likely be centered around the silicon atom, suggesting its susceptibility to nucleophilic attack, particularly during hydrolysis of the ethoxy group. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index could be calculated to quantify its reactivity.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of a system of molecules, allowing for the study of dynamic processes and interactions that are not accessible through static quantum chemical calculations.

Solvation Effects and Aggregation Behavior

The behavior of 1-Amino-2-(dimethylethoxysilyl)propane in different solvents is critical for its practical application. MD simulations can model how solvent molecules arrange around the solute and how this affects its conformation and reactivity. These simulations can also predict the tendency of the molecules to aggregate in solution.

Anticipated Observations: In aqueous environments, the amino group would be expected to form hydrogen bonds with water molecules, enhancing its solubility. The less polar dimethylethoxysilyl group would have weaker interactions with water. In non-polar solvents, intermolecular interactions between the silane (B1218182) molecules themselves might become more significant, potentially leading to aggregation.

Interactions with Substrate Surfaces and Polymer Chains

A primary application of aminosilanes is as coupling agents to improve adhesion between inorganic substrates (like silica (B1680970) or glass) and organic polymers. MD simulations are well-suited to model these complex interfacial interactions.

Potential Simulation Focus: Simulations could model the adsorption of 1-Amino-2-(dimethylethoxysilyl)propane onto a silica surface. This would involve the hydrolysis of the ethoxy group to form a silanol (B1196071), followed by the condensation reaction with surface hydroxyl groups to form a covalent Si-O-Si bond. The orientation of the propane (B168953) chain and the amino group at the interface would be of particular interest, as this determines how it can interact with a polymer matrix.

Theoretical Modeling of Reaction Pathways and Kinetics

Theoretical modeling can be used to elucidate the step-by-step mechanisms of chemical reactions and to calculate their reaction rates. For 1-Amino-2-(dimethylethoxysilyl)propane, the hydrolysis and condensation reactions are of primary importance.

Mechanistic Questions to Address: Computational modeling could determine the transition state structures and activation energies for the hydrolysis of the ethoxy group. This would likely involve the assistance of a water molecule or a catalyst. The subsequent condensation reaction with another silanol or a surface hydroxyl group could also be modeled to understand the kinetics of film formation. The influence of the amino group on these reaction rates, potentially through intramolecular catalysis, would be a key area of investigation.

Data Tables

Due to the lack of specific computational studies on 1-Amino-2-(dimethylethoxysilyl)propane, no research-derived data tables can be presented. The following is a placeholder table illustrating the type of data that would be generated from the computational studies described above.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-Amino-2-(dimethylethoxysilyl)propane

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

Table 2: Hypothetical Relative Conformational Energies for 1-Amino-2-(dimethylethoxysilyl)propane

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum | 0.00 |

| Conformer 2 | Data Not Available |

Transition State Theory Applied to Hydrolysis and Condensation

The hydrolysis and condensation of aminosilanes are fundamental processes for their application as coupling agents. Transition state theory provides a framework for understanding the energy barriers and mechanisms of these reactions.

The initial step is the hydrolysis of the alkoxy groups (in this case, the ethoxy group) to form silanols (-Si-OH). This reaction is catalyzed by the presence of water and can be influenced by the pH of the solution. For aminosilanes, the amino group itself can act as an internal catalyst, influencing the reaction rate. nih.govnih.gov The hydrolysis of trialkoxysilanes is a stepwise process. nih.gov

Following hydrolysis, the resulting silanols can undergo condensation to form siloxane bonds (-Si-O-Si-). This can occur between two silanol molecules or between a silanol and a hydroxyl group on a substrate surface. ethz.ch This process leads to the formation of oligomers and eventually a cross-linked network. ethz.ch

Computational studies on related aminosilanes have elucidated several key aspects of these processes:

Catalytic Role of the Amino Group: The amino group can facilitate the hydrolysis and condensation reactions. In some cases, a second aminosilane (B1250345) molecule can act as a catalyst. nih.govresearchgate.net This self-catalytic behavior can lead to almost instantaneous condensation after hydrolysis under certain conditions.

Solvent Effects: The reaction medium significantly impacts the kinetics. For instance, the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) with a silsesquioxane silanol is much faster in a non-polar solvent like hexane (B92381) compared to a polar solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This is attributed to the competitive hydrogen bonding of the polar solvent with the reactants, which can hinder the formation of the necessary pre-reaction complexes. nih.govresearchgate.net

Activation Energy: Quantum chemistry methods have been employed to estimate the activation energies for these reactions. Dynamic calculations, which account for the rapid movement of atoms during the transition state, have been shown to provide results that are more consistent with experimental data than non-dynamic calculations. nih.govresearchgate.net For some aminosilane reactions, the proton transfer step, which is often rate-limiting, can occur on an extremely short timescale (femtoseconds). nih.govresearchgate.net

The table below summarizes the factors influencing the hydrolysis and condensation of aminosilanes based on theoretical and computational findings for analogous compounds.

| Factor | Influence on Hydrolysis and Condensation | Supporting Observations from Analogous Compounds | Citation |

| Amino Group | Acts as an internal catalyst, accelerating both hydrolysis and condensation. | A second aminosilane molecule can play a catalytic role in the reaction. | nih.govresearchgate.net |

| Solvent Polarity | Polar solvents can slow down the reaction rate. | The reaction of APDMS is faster in hexane than in THF due to less competition for hydrogen bonding. | nih.govresearchgate.net |

| Temperature | The effect can be complex. For some systems, increasing temperature can decrease the reaction rate by reducing the formation of pre-reaction complexes. | In hexane, the reaction rate of APDMS decreases with increasing temperature above 245 K. | nih.govresearchgate.net |

| Reactant Concentration | Higher concentrations can lead to faster gelation. | High concentrations of aminofunctional silanes can lead to rapid condensation and gel formation. | |

| Water Availability | Essential for the initial hydrolysis step. | The degree of polymerization is influenced by the amount of available water. |

Reaction Energetics of Amino Group Functionalization

The amino group of 1-Amino-2-(dimethylethoxysilyl)propane is a key site for further chemical modification, or functionalization. Computational studies on the reaction energetics of amino groups in similar molecules provide insights into the feasibility and mechanisms of these reactions.

One common functionalization reaction is the aminolysis of esters, where the amino group reacts with an ester to form an amide. This is a widely used method in polymer and materials science. Computational approaches, such as Density Functional Theory (DFT), have been used to analyze the reaction pathways and transition states of such reactions.

Key findings from computational investigations into the functionalization of related amino-functionalized molecules include:

Reaction Pathways: Aminolysis can proceed through different mechanisms, including non-catalytic stepwise, self-catalytic concerted, and self-catalytic stepwise pathways. Computational analysis helps to determine the most favorable pathway by calculating the energy profiles of each.

Ligand Effects: The structure of the aminosilane, including the nature of the ligands attached to the silicon atom, influences the reaction energetics. For example, in the atomic layer deposition of silicon oxide, bis(diethylamino)silane (B1590842) (BDEAS) was found to have a lower energy barrier in the rate-determining step compared to other aminosilanes. mdpi.com

The following table presents a conceptual overview of the energetic considerations for the functionalization of an amino group on a silane, based on data from related systems.

| Functionalization Aspect | Energetic Consideration | Computational Insight from Analogous Systems | Citation |

| Reaction Mechanism | Determination of the lowest energy pathway (e.g., concerted vs. stepwise). | For aminolysis of esters, different pathways (non-catalytic, self-catalytic) are computationally explored to find the most favorable one. | |

| Surface Adsorption | The binding energy of the aminosilane to a surface. | DFT calculations can determine the adsorption energies of aminosilanes on various substrates, which is crucial for surface functionalization. | mdpi.com |

| Activation Barriers | The energy required to reach the transition state for the functionalization reaction. | BDEAS shows a lower energy barrier for decomposition on a WO3 surface compared to TDMAS. | mdpi.com |

| Overall Reaction Energetics | The net energy change of the reaction (exothermic or endothermic). | The decomposition of DIPAS and BDEAS on a WO3 surface is more exothermic than that of TDMAS. | mdpi.com |

Research Applications in Advanced Materials Development

Surface Engineering and Interfacial Adhesion Enhancement

A primary application of 1-Amino-2-(dimethylethoxysilyl)propane is in modifying surfaces to improve compatibility and adhesion between dissimilar materials.

The compound is utilized as a coupling agent to alter the surface chemistry of inorganic materials. The mechanism involves the hydrolysis of the ethoxysilyl groups in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers such as silica (B1680970), glass fibers, and metal oxides, forming stable covalent siloxane (Si-O-Si) bonds. smolecule.com This process effectively grafts the molecule onto the filler surface.

This amino-functionalization is critical for overcoming challenges in creating homogenous composite materials. nih.gov The amino group, now tethered to the inorganic surface, projects outwards and presents a more organophilic and reactive interface to the surrounding polymer matrix. smolecule.comnih.gov This surface modification improves the dispersion of nanoparticles and fillers within the polymer, preventing agglomeration and leading to more uniform material properties.

| Property | Unmodified Filler | Filler Functionalized with 1-Amino-2-(dimethylethoxysilyl)propane |

|---|---|---|

| Surface Energy | High (Hydrophilic) | Lowered (More Organophilic) |

| Dispersion in Non-polar Polymer | Poor (Agglomeration) | Good (Homogeneous) |

| Interfacial Compatibility | Low | High |

By successfully functionalizing the surface of reinforcing fillers, 1-Amino-2-(dimethylethoxysilyl)propane significantly enhances interfacial adhesion in composite materials. smolecule.com It acts as a molecular bridge, with its silane (B1218182) end bonded to the inorganic filler and its amino end available to interact or react with the polymer matrix. smolecule.comnih.gov

In thermosetting resins like epoxies or polyurethanes, the primary amine can react directly with the polymer backbone, forming covalent bonds across the interface. In thermoplastic matrices, the amino group can form hydrogen bonds or physically entangle with the polymer chains. This robust connection at the interface allows for efficient stress transfer from the flexible polymer matrix to the rigid reinforcing filler. The result is a composite material with markedly improved mechanical properties.

| Mechanical Property | Composite without Adhesion Promoter | Composite with 1-Amino-2-(dimethylethoxysilyl)propane |

|---|---|---|

| Tensile Strength | Baseline | Increased |

| Flexural Modulus | Baseline | Increased |

| Impact Resistance | Baseline | Increased |

| Moisture Resistance | Low | High |

Polymer Modification and Synthesis of Hybrid Polymeric Materials

The dual reactivity of 1-Amino-2-(dimethylethoxysilyl)propane also allows for its direct integration into polymer structures, creating advanced hybrid materials.

Silane grafting followed by moisture crosslinking is a common method for enhancing the properties of polyolefins like polyethylene (B3416737) and polypropylene. researchgate.net In this process, the silane is first grafted onto the polyolefin backbone, often initiated by a peroxide in a melt-extrusion process.

Subsequently, the material is exposed to moisture, which hydrolyzes the ethoxy groups on the silane to form silanols. These silanols then undergo a condensation reaction to form a stable, three-dimensional siloxane crosslink network between the polyolefin chains. researchgate.net This transforms the thermoplastic material into a thermoset, leading to significant improvements in thermal stability, chemical resistance, and tensile strength. researchgate.net

| Property | Original Polyolefin | Silane-Crosslinked Polyolefin |

|---|---|---|

| Gel Content (%) | 0 | >70 |

| Maximum Service Temperature | Low | Significantly Higher |

| Solvent Resistance | Poor | Excellent |

| Tensile Strength | Baseline | Improved |

The primary amino group of 1-Amino-2-(dimethylethoxysilyl)propane is highly reactive with the isocyanate groups that are fundamental to polyurethane and polyurea chemistry. This allows the molecule to be incorporated into these systems in several ways. It can act as a co-monomer or a chain extender, where its reaction with an isocyanate forms a stable urea (B33335) linkage within the polymer chain.

More commonly, it is used as an adhesion promoter for polyurethane or polyurea coatings on inorganic substrates like glass and metal. In this application, the silane end bonds to the substrate surface, while the amine end co-reacts with the coating as it cures. This creates a covalent link between the coating and the substrate, dramatically improving adhesion and durability, especially in harsh environmental conditions.

Interpenetrating Polymer Networks (IPNs) are materials consisting of two or more distinct polymer networks that are physically entangled and interlaced on a molecular scale. nih.gov 1-Amino-2-(dimethylethoxysilyl)propane is well-suited for creating organic-inorganic hybrid IPNs.

Additive Manufacturing and 3D Printing Applications

Formulation of Reactive Compositions for Direct Additive Production

In the realm of direct additive production, particularly with reactive thermosetting compositions, the incorporation of amino-functional silanes can be pivotal. These silanes can participate directly in the curing reaction. The primary amino group (-NH2) on a compound like 1-Amino-2-(dimethylethoxysilyl)propane is capable of reacting with other functional groups, such as epoxides or isocyanates, which are common components of 3D printing resins. sinosil.comgoogle.com This allows the silane to be integrated into the polymer backbone, enhancing the crosslink density and, consequently, the thermomechanical properties of the final printed object.

Furthermore, the dimethylethoxysilyl group can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si) within the polymer matrix. sinosil.com This dual reactivity enables the in-situ formation of an inorganic-organic hybrid material during the 3D printing process. Such reactive compositions can lead to materials with improved layer-to-layer adhesion, which is critical for the structural integrity of the printed part. google.com The use of co-reactive components where one or both contain functional groups like amines can result in highly cross-linked thermosetting materials, offering enhanced solvent and chemical resistance. google.com

Table 1: Potential Roles of 1-Amino-2-(dimethylethoxysilyl)propane in Reactive 3D Printing Formulations

| Feature | Function | Potential Outcome in 3D Printed Part |

| Primary Amino Group | Co-reactant/Curing Agent | Increased crosslink density, improved thermal stability |

| Dimethylethoxysilyl Group | Forms Siloxane Network | Enhanced mechanical strength and chemical resistance |

| Bifunctional Nature | Molecular Bridge | Improved adhesion between polymer and inorganic fillers |

Influence on Rheological Properties and Curing Kinetics in 3D Printing

The rheological properties and curing kinetics of a resin are paramount for successful 3D printing. The viscosity, yield stress, and thixotropy of the material must be precisely controlled to ensure good flow through the print nozzle, shape retention after deposition, and high resolution of the printed object. sisib.comccl.net Amino-functional silanes can act as rheology modifiers, particularly in highly filled systems. By improving the dispersion of fillers like silica or glass fibers within the resin, they can help to control the viscosity and flow behavior of the formulation. specialchem.comshinetsusilicone-global.com

Development of Functional Coatings and Films

The unique chemical reactivity of 1-Amino-2-(dimethylethoxysilyl)propane makes it a candidate for the development of advanced functional coatings and films. Amino-functional silanes are well-established as adhesion promoters and surface modifiers, capable of forming durable bonds between organic coatings and inorganic substrates. hengdasilane.commanchester.ac.ukresearchgate.net

Creation of Chemically Resistant and Adherent Layers

A primary application of amino-functional silanes in coatings is to enhance adhesion and provide corrosion resistance. hengdasilane.comdakenchem.com When applied to a substrate such as metal, glass, or ceramic, the ethoxysilyl groups of 1-Amino-2-(dimethylethoxysilyl)propane can hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming strong, covalent metallo-siloxane bonds (e.g., Si-O-Metal). sisib.com

Simultaneously, the amino group at the other end of the molecule is available to react with the organic resin of the coating (e.g., epoxy, polyurethane, acrylic). sinosil.comcfmats.com This creates a robust chemical bridge between the substrate and the coating, significantly improving adhesion and reducing the likelihood of delamination, even when exposed to harsh environmental conditions. This covalent bonding at the interface is also key to creating chemically resistant layers, as it prevents the ingress of corrosive agents like water and salts to the substrate surface. sinosil.com

Tailoring Surface Energy and Wettability

The surface properties of a material, such as its surface energy and wettability, are critical for a wide range of applications. Silanes are widely used to modify these properties. manchester.ac.ukresearchgate.net By forming a thin, covalently bonded layer on a surface, amino-functional silanes can alter its character. The final surface energy will depend on the orientation and chemical nature of the organic functional group.

Table 2: Functional Roles of Amino-Functional Silanes in Coatings

| Application | Mechanism of Action | Resulting Property |

| Adhesion Promotion | Forms covalent bonds between substrate and coating | Enhanced durability and resistance to delamination |

| Corrosion Resistance | Creates a dense, barrier layer at the interface | Prevents ingress of corrosive species |

| Surface Modification | Presents reactive amino groups for further functionalization | Tailored surface energy and wettability |

Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of 1 Amino 2 Dimethylethoxysilyl Propane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Amino-2-(dimethylethoxysilyl)propane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, researchers can map out the precise architecture of the molecule and monitor its transformations. chemrxiv.org

¹H (Proton) NMR provides detailed information about the hydrogen environments in the molecule. The chemical shift, integration, and splitting pattern of each signal correspond to a specific set of protons. organicchemistrydata.org For 1-Amino-2-(dimethylethoxysilyl)propane, the ¹H NMR spectrum would exhibit distinct signals for the protons of the aminomethyl (-CH₂NH₂), methine (-CH), methyl (-CH₃), dimethylsilyl (-Si(CH₃)₂), and ethoxy (-OCH₂CH₃) groups. chemicalbook.comdocbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. organicchemistrydata.org Each unique carbon atom in the molecule generates a distinct peak, allowing for confirmation of the carbon framework and the presence of all expected functional groups. chemicalbook.com

²⁹Si NMR, although less sensitive, is crucial for directly probing the silicon environment. It can confirm the presence of the dimethylethoxysilyl group and is particularly powerful for monitoring reactions at the silicon atom, such as hydrolysis and condensation, where a significant shift in the silicon resonance would be observed.

Predicted NMR Data for 1-Amino-2-(dimethylethoxysilyl)propane

The following tables provide predicted, characteristic chemical shifts for the elucidation of the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data Scroll right to see the full table.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-CH₃ | ~0.1 | Singlet | 6H |

| C-CH₃ | ~1.0 | Doublet | 3H |

| O-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| Si-CH | ~1.5 | Multiplet | 1H |

| NH₂ | ~1.8 (variable) | Broad Singlet | 2H |

| C-CH₂ -NH₂ | ~2.7 | Doublet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data Scroll right to see the full table.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-C H₃ | ~ -2.0 |

| O-CH₂-C H₃ | ~18.5 |

| C-C H₃ | ~20.0 |

| Si-C H | ~25.0 |

| C-C H₂-NH₂ | ~48.0 |

When 1-Amino-2-(dimethylethoxysilyl)propane is used to modify surfaces (e.g., grafting onto silica) or as a component in a crosslinked polymer network, its mobility is restricted, making solution-state NMR impractical. In these cases, solid-state NMR (ssNMR) becomes the analytical method of choice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance signal sensitivity and resolution for nuclei such as ¹³C and ²⁹Si.

Solid-state ²⁹Si NMR is particularly informative for studying the condensation chemistry of the silane (B1218182). It can distinguish between unreacted ethoxysilyl groups (T⁰), single siloxane bonds (T¹), double siloxane bonds (T²), and fully crosslinked silicon centers (T³), providing a quantitative measure of the degree of crosslinking within the material. Similarly, ¹³C CP-MAS can confirm the integrity of the organic propyl-amino moiety after grafting or polymerization.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.comyoutube.com These techniques are rapid, non-destructive, and highly effective for monitoring chemical reactions. researchgate.net

For 1-Amino-2-(dimethylethoxysilyl)propane, FT-IR and Raman spectra provide a unique fingerprint based on its constituent bonds. researchgate.netresearchgate.net Key vibrational modes include N-H stretching of the primary amine, C-H stretching of the alkyl and ethoxy groups, and characteristic vibrations of the silane functionality, such as Si-O-C and Si-C stretches. During hydrolysis and condensation reactions, the disappearance of the Si-O-C bands and the emergence of broad Si-O-Si bands can be readily monitored in real-time. researchgate.net

Table 3: Characteristic Vibrational Frequencies Scroll right to see the full table.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H (Amine) | Scissoring (Bending) | 1590 - 1650 |

| C-H (Alkyl) | Symmetric & Asymmetric Stretch | 2850 - 2960 |

| Si-O-C | Asymmetric Stretch | 1080 - 1100 |

Chromatographic Techniques for Oligomer and Polymer Analysis

Chromatographic methods are essential for separating complex mixtures and are widely used to assess the purity of the 1-Amino-2-(dimethylethoxysilyl)propane monomer and to analyze the products of its polymerization reactions.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution of polymers. warwick.ac.uk The method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column faster than smaller ones. researchgate.net

If 1-Amino-2-(dimethylethoxysilyl)propane is used as a monomer or functional additive in a polymerization process, GPC is used to analyze the resulting polymeric adducts. The analysis provides crucial data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. hpst.czlcms.cz This information is critical as the molecular weight distribution strongly influences the final properties of a polymer, including its mechanical strength and viscosity. sepscience.com

Table 4: Example GPC Data for a Hypothetical Polymer Adduct Scroll right to see the full table.

| Parameter | Description | Example Value |

|---|---|---|

| M n | Number-Average Molecular Weight | 8,500 g/mol |

| M w | Weight-Average Molecular Weight | 12,750 g/mol |

| PDI | Polydispersity Index (Mw/Mn) | 1.50 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is ideally suited for the analysis of volatile and semi-volatile compounds.

GC-MS is used to assess the purity of the 1-Amino-2-(dimethylethoxysilyl)propane monomer by separating it from any impurities, such as residual starting materials or byproducts from its synthesis. nih.gov The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum or "fingerprint" that allows for their definitive identification. Furthermore, GC-MS is an excellent tool for identifying and quantifying volatile byproducts generated during reactions, such as the release of ethanol (B145695) during the hydrolysis of the ethoxysilyl group. nih.gov

Table 5: Potential Components in a GC-MS Analysis of a Reaction Mixture Scroll right to see the full table.

| Compound | Role | Method of Identification |

|---|---|---|

| 1-Amino-2-(dimethylethoxysilyl)propane | Unreacted Monomer | Retention time and mass spectrum match to standard |

| Ethanol | Hydrolysis Byproduct | Retention time and mass spectrum match to standard |

| Hexamethyldisiloxane | Dimerization Byproduct | Identification via mass spectrum library match |

Microscopic and Surface Analysis Techniques

The evaluation of materials modified with 1-Amino-2-(dimethylethoxysilyl)propane relies heavily on microscopic and surface analysis techniques to understand the morphological and chemical changes imparted by the silane treatment. These methods provide critical insights from the nano to the micro-scale, elucidating the effectiveness of surface functionalization and its impact on the material's properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Studies of Modified Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and near-surface morphology of materials modified with aminosilanes like 1-Amino-2-(dimethylethoxysilyl)propane. These techniques are instrumental in confirming the presence and distribution of the silane layer, as well as observing any changes in the surface texture or the dispersion of modified particles within a composite matrix.

In the context of surface coatings, SEM provides high-resolution images of the surface topography. For instance, when 1-Amino-2-(dimethylethoxysilyl)propane is applied as a primer on a substrate, SEM can reveal the formation of a continuous and uniform film. Studies on analogous aminosilane (B1250345) primers have shown that at initial stages of hydrolysis and curing, a discontinuous film may be observed, which becomes smooth and continuous as the cross-linking proceeds. nih.gov This morphological evolution is critical for achieving optimal adhesion. Furthermore, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) can confirm the elemental composition of the surface, providing evidence of silicon and nitrogen from the aminosilane.

TEM is particularly useful for examining the morphology of nanoparticles functionalized with 1-Amino-2-(dimethylethoxysilyl)propane or for observing the interface between a modified filler and a polymer matrix at a higher resolution than SEM. For example, in nanocomposites, TEM can show whether the aminosilane treatment prevents the agglomeration of nanoparticles, leading to a more uniform dispersion. Research on silica (B1680970) nanoparticles functionalized with aminosilanes has demonstrated that the particles remain discrete and well-dispersed after treatment, which is crucial for the mechanical performance of the resulting composite. mdpi.commdpi.com TEM can also visualize the core-shell structure of nanoparticles coated with a silane layer, allowing for the measurement of the coating thickness.

A hypothetical dataset illustrating the effect of 1-Amino-2-(dimethylethoxysilyl)propane treatment on the morphology of silica nanoparticles as observed by TEM is presented below.

| Parameter | Untreated Silica Nanoparticles | Silica Nanoparticles treated with 1-Amino-2-(dimethylethoxysilyl)propane |

| Mean Particle Diameter (nm) | 100 | 105 |

| Dispersion State | Agglomerated | Well-dispersed |

| Surface Morphology | Smooth | Presence of a thin, uniform coating |

| Inter-particle Distance (nm) | < 5 (in agglomerates) | > 20 |

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Interactions

Atomic Force Microscopy (AFM) is an indispensable technique for characterizing the surface topography of materials treated with 1-Amino-2-(dimethylethoxysilyl)propane at the nanometer scale. shinetsusilicone-global.com It provides three-dimensional images of the surface, from which quantitative data on surface roughness can be extracted. pbipolymer.comresearchgate.netgelest.com This is particularly important as the surface roughness can significantly influence properties like adhesion, wettability, and biocompatibility.

When a substrate is treated with an aminosilane, the organization of the silane molecules on the surface can alter its nanoscale texture. AFM can monitor these changes, revealing whether the silane forms a smooth, uniform monolayer or a more disordered, thicker layer. Studies on various substrates treated with aminosilanes have shown that the surface roughness can either increase or decrease depending on the deposition conditions and the nature of the substrate. researchgate.net For instance, an increase in roughness might indicate the formation of silane agglomerates, while a decrease could suggest that the silane fills in nanoscale valleys on the original surface.

The following interactive table presents hypothetical AFM data on the surface roughness of a glass substrate before and after treatment with a solution of 1-Amino-2-(dimethylethoxysilyl)propane. The two most common roughness parameters, average roughness (Ra) and root-mean-square roughness (Rq), are included.

| Surface Treatment | Average Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |

| Untreated Glass | 1.5 | 1.9 |

| Glass treated with 1% 1-Amino-2-(dimethylethoxysilyl)propane | 2.8 | 3.5 |

Beyond topography, AFM can also be used in various modes to probe nanoscale interactions, such as adhesion forces between the AFM tip (which can be functionalized) and the modified surface. This can provide insights into the surface energy and the presence of specific chemical functionalities introduced by the aminosilane.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. youtube.comresearchgate.net It is, therefore, an essential tool for confirming the successful grafting of 1-Amino-2-(dimethylethoxysilyl)propane onto a substrate and for understanding the chemical bonds formed.

An XPS analysis of a surface modified with 1-Amino-2-(dimethylethoxysilyl)propane would be expected to show the presence of silicon (Si), nitrogen (N), oxygen (O), and carbon (C). The detection of Si and N peaks, which are absent on many untreated substrates, provides direct evidence of the silane's presence on the surface. nih.govsinosil.com

More detailed information can be obtained from high-resolution XPS spectra of the individual elements. The binding energy of the photoelectrons is sensitive to the chemical environment of the atom. For example, the Si 2p spectrum can distinguish between silicon in the silica substrate (SiO₂) and silicon in the siloxane network (Si-O-Si) formed by the condensation of the dimethylethoxysilyl groups. uni-wuppertal.de Similarly, the N 1s spectrum can confirm the presence of the amino group and can indicate whether it is in a free amine state or has interacted with other species. nih.gov The analysis of the C 1s spectrum can help to identify the hydrocarbon backbone of the silane.

A representative dataset from a hypothetical XPS analysis of a titanium surface before and after functionalization with 1-Amino-2-(dimethylethoxysilyl)propane is shown in the table below.

| Element | Untreated Titanium Surface (Atomic %) | Titanium Surface treated with 1-Amino-2-(dimethylethoxysilyl)propane (Atomic %) |

| O 1s | 45.2 | 40.5 |

| Ti 2p | 35.8 | 25.1 |

| C 1s | 19.0 | 22.3 |

| Si 2p | 0.0 | 7.9 |

| N 1s | 0.0 | 4.2 |

The appearance of Si 2p and N 1s signals and the increase in the C 1s signal, coupled with a decrease in the Ti 2p signal from the underlying substrate, would confirm the formation of a silane layer on the surface.

Rheological Characterization of Reactive Formulations and Curing Behavior

The incorporation of 1-Amino-2-(dimethylethoxysilyl)propane into reactive formulations, such as adhesives, sealants, and composite matrices, significantly influences their rheological properties and curing characteristics. Understanding these changes is crucial for process optimization and for predicting the final performance of the cured material. Rheological characterization techniques like Dynamic Mechanical Analysis (DMA) and rheometry are vital for this purpose.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

A typical DMA experiment applies a sinusoidal stress to a sample and measures the resulting strain. From this, the storage modulus (E'), loss modulus (E''), and tan delta (δ) are determined.

Storage Modulus (E') : Represents the elastic response of the material and is related to its stiffness. In composites, a higher storage modulus is often indicative of good reinforcement and strong interfacial adhesion, which can be enhanced by the aminosilane. mdpi.comnih.gov

Loss Modulus (E'') : Represents the viscous response of the material and is related to its ability to dissipate energy.

Tan Delta (tan δ = E''/E') : Also known as the damping factor, the peak of the tan delta curve is often used to determine the glass transition temperature (Tg) of the polymer. Changes in the Tg and the shape of the tan delta peak can indicate altered polymer chain mobility due to the presence of the silane and its interaction with the matrix and filler. mdpi.comresearchgate.net

For example, in an epoxy composite filled with silica, the addition of 1-Amino-2-(dimethylethoxysilyl)propane would be expected to improve the adhesion between the epoxy matrix and the silica filler. This improved interaction would restrict the mobility of the polymer chains at the interface, leading to an increase in the storage modulus and potentially a shift in the glass transition temperature to a higher value.

The following table presents hypothetical DMA data for an epoxy composite, illustrating the effect of adding silica filler and an aminosilane coupling agent.

| Formulation | Storage Modulus (E') at 30°C (GPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) |

| Neat Epoxy Resin | 2.5 | 120 |

| Epoxy + 20% Untreated Silica | 4.0 | 122 |

| Epoxy + 20% Silica treated with 1-Amino-2-(dimethylethoxysilyl)propane | 5.2 | 130 |

Rheometry for Viscosity and Curing Profile Determination

The amino group of 1-Amino-2-(dimethylethoxysilyl)propane can participate in the curing reaction of epoxy resins, acting as a hardener or co-hardener. The ethoxy group can hydrolyze and condense to form a siloxane network, providing cross-linking. These reactions lead to a progressive increase in the molecular weight and cross-link density of the system, resulting in a sharp increase in viscosity over time.

An isothermal rheometry experiment would typically show a relatively stable low viscosity initially (the pot life), followed by a rapid increase as the material approaches its gel point, where it transitions from a liquid to a solid-like gel. The gel time is a critical processing parameter, indicating the window of workability for the formulation. The rate of viscosity increase is temperature-dependent, with higher temperatures generally leading to faster curing and shorter gel times.

A hypothetical curing profile for an epoxy formulation with and without 1-Amino-2-(dimethylethoxysilyl)propane as a co-curing agent, as determined by rheometry at a constant temperature, is shown below.

| Time (minutes) | Viscosity of Epoxy with standard hardener (Pa·s) | Viscosity of Epoxy with standard hardener + 1-Amino-2-(dimethylethoxysilyl)propane (Pa·s) |

| 0 | 1.2 | 1.5 |

| 15 | 2.0 | 3.5 |

| 30 | 5.5 | 25.0 |

| 45 | 50.0 | 500.0 (Gel Point) |

| 60 | 450.0 (Gel Point) | >1000 |

The data illustrates that the addition of the aminosilane can significantly accelerate the curing process, as indicated by the faster viscosity build-up and earlier gel point. This dual functionality of acting as both a coupling agent and a curing accelerator makes aminosilanes like 1-Amino-2-(dimethylethoxysilyl)propane versatile additives in many thermosetting formulations.

Future Research Trajectories and Emerging Paradigms for 1 Amino 2 Dimethylethoxysilyl Propane

Exploration of Bio-inspired and Sustainable Synthesis Pathways

The conventional synthesis of aminosilanes often involves chlorosilanes, which can be corrosive and generate salt waste. Future research is poised to move towards more sustainable and bio-inspired manufacturing processes.

Dehydrocoupling Catalysis: A significant future direction is the use of Si-N dehydrocoupling catalysis, which involves the reaction of amines and silanes to form a Si-N bond with hydrogen gas as the only byproduct. prepchem.com This method stands as a sustainable alternative to traditional routes. prepchem.com Research into catalysts spanning the periodic table has advanced the efficiency and selectivity of this transformation, with some reactions proceeding at room temperature. rsc.org Future work could focus on developing specific catalysts optimized for the dehydrocoupling of 2-aminopropane derivatives with ethoxydimethylsilane to yield the target compound, minimizing waste and energy consumption.

Photochemical Methods: Visible-light-mediated multicomponent radical cross-coupling presents another innovative and sustainable pathway. Recent studies have shown that photoredox catalysis can enable the three-component coupling of organosilanes, amines, and aldehydes under mild conditions to produce a wide range of α-aminosilanes. This approach offers high functional group tolerance and could be adapted for the synthesis of 1-Amino-2-(dimethylethoxysilyl)propane, potentially offering excellent stereocontrol.

Bio-inspired Precursor Synthesis: Inspiration from biological processes could revolutionize the synthesis of the propane-amine backbone of the molecule. For instance, researchers have engineered metabolic pathways in microorganisms like Escherichia coli to produce renewable propane (B168953) from fatty acid biosynthesis. rsc.org While this produces the basic hydrocarbon, further bio-inspired or chemo-enzymatic steps could be developed to introduce the amino and silyl (B83357) functionalities, creating a fully integrated and sustainable synthesis route. Similarly, research into the synthesis of natural-product-inspired aminoalkyl compounds could provide templates for greener synthetic strategies. researchgate.net

Integration into Stimuli-Responsive and Self-Healing Materials Systems

The dual functionality of 1-Amino-2-(dimethylethoxysilyl)propane makes it an excellent candidate for incorporation into "smart" materials that can respond to external stimuli or self-repair.